molecular formula C9H7NS B154837 5-Phenylthiazole CAS No. 1826-13-7

5-Phenylthiazole

Cat. No.: B154837
CAS No.: 1826-13-7
M. Wt: 161.23 g/mol
InChI Key: ZLLOWHFKKIOINR-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Phenylthiazole interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse biological activities . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . This property enables this compound to participate in various biochemical reactions.

Cellular Effects

This compound has been found to exhibit significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, certain derivatives of this compound have demonstrated potent antifungal activity, suggesting their potential to disrupt normal fungal cell function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, certain thiazole derivatives have been found to inhibit type II topoisomerases, a class of enzymes that alter the topological states of DNA during transcription .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have shown that the compound’s effects can range from therapeutic to toxic or adverse at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial aspects of its biochemical profile . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylthiazole typically involves the Hantzsch thiazole synthesis, which is a well-known method for preparing thiazole derivatives. One common route involves the reaction of α-haloketones with thioamides under basic conditions . For example, 2-bromoacetophenone can react with thiourea in the presence of a base such as sodium ethoxide to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Comparison with Similar Compounds

Uniqueness: 5-Phenylthiazole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the phenyl group at the 5-position enhances its aromaticity and potential for electrophilic substitution reactions .

Properties

IUPAC Name

5-phenyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLOWHFKKIOINR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344227
Record name 5-phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1826-13-7
Record name 5-phenylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of thiazole (10.0 g), iodobenzene (2.63 ml), tetrakis(triphenylphosphine)palladium (0) (1.36 g) and potassium acetate (3.46 g) in N,N-dimethylacetamide (100 ml) was stirred under heating at 100° C. overnight. The solvent was evaporated under reduced pressure, and added to the residue was ethyl acetate. The mixture was washed successively with water and brine, and dried over sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=100:0-90:10) to give 5-phenylthiazole (1.50 g) as a pale yellow solid. APCI-Mass m/Z 162 (M+H). (2) The above 5-phenylthiazole and 5-bromo-2-chlorobenzaldehyde obtained in Reference Example 16-(1) were treated in a manner similar to Reference Example 100 to give 5-bromo-2-chloro-1-(5-phenyl-2-thiazolylmethyl)benzene as a yellow solid. APCI-Mass m/Z 364/366 (M+H).
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10 g
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potassium acetate
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100 mL
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1.36 g
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Synthesis routes and methods II

Procedure details

In synthesis of 5-phenylthiazole derivatives, the intermediate α-bromo-α-phenylacetaldehyde is first synthesized by allowing phenylacetaldehyde to react with bromine according to the method as disclosed in Helv. Chim. Acta. Vol. 30, pp.2058 (1945). As the next step, according to the method disclosed in J. Amer. Chem. Soc. Vol. 71, pp.4007 (1949), α-bromo-α-phenylacetaldehyde is allowed to react respectively with thioformaldehyde, thioacetamide, thiourea and ethylthiocarbamate at room temperature in methanol as a reaction solvent to obtain 5-phenylthiazole (m.p. 45°-46° C.), 2-methyl-5-phenylthiazole (m.p. 74°-76° C.), 2-amino-5-phenylthiazole (m.p. 206°-208° C.) and 2-hydroxy-5-phenylthiazole (m.p. 202°-204° C.). On the other hand, according to the method as described in U.S. Pat. No. 2,603,646 (1952), phenylacetaldehyde is allowed to react with thiocyanogen to obtain α-phenyl-α-thiocyanoacetaldehyde, which is then allowed to react with ammonium dithiocarbamate in the presence of an acid catalyst such as dilute sulfuric acid to obtain 2-mercapto-5-phenylthiazole (m.p. 207°-209° C.).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can you elaborate on the role of 2,4-diamino-5-phenylthiazole in treating barbiturate intoxication?

A1: 2,4-diamino-5-phenylthiazole, often used in conjunction with bemegride (β-ethyl-β-methylglutarimide), has been reported to be effective in treating barbiturate intoxication. [] Although the precise mechanism of action is not fully understood, it is suggested that the combination may exert an analeptic effect, potentially by stimulating respiration and counteracting the central nervous system depression caused by barbiturates. [, ]

Q2: How does DAPT (24-diamino-5-phenylthiazole) influence platelet activation?

A2: DAPT, a γ-secretase inhibitor, has been shown to counteract agonist-induced platelet activation, apoptosis, and aggregation. [] The mechanism involves the inhibition of γ-secretase, an enzyme responsible for cleaving the signaling molecule CD44. [] CD44 acts as a negative regulator of platelet activation and a co-receptor for macrophage migration inhibitory factor (MIF), an anti-apoptotic pro-inflammatory cytokine released from platelets. [] By inhibiting CD44 cleavage, DAPT indirectly influences platelet function. []

Q3: What is the role of DAPT in hair cell regeneration?

A3: DAPT, by inhibiting Notch signaling, has been shown to promote hair cell regeneration in mouse cochlea after gentamicin-induced injury. [] The regeneration is suggested to occur through the transdifferentiation of supporting cells into hair cells. [] This effect is believed to be mediated by the upregulation of miR-183, which is involved in hair cell differentiation. []

Q4: What is the molecular formula and weight of 5-phenylthiazole?

A4: The molecular formula of this compound is C9H7NS, and its molecular weight is 161.23 g/mol.

Q5: What spectroscopic data is available to characterize this compound and its derivatives?

A5: Several spectroscopic techniques have been employed to characterize this compound and its derivatives, including IR, 1H NMR, 13C NMR, and MS. [, ] These techniques provide information on the functional groups, proton and carbon environments, and molecular mass of these compounds, aiding in structural elucidation and confirmation.

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